Home > Products > Screening Compounds P42841 > Danoprevir sodium salt
Danoprevir sodium salt -

Danoprevir sodium salt

Catalog Number: EVT-13913471
CAS Number:
Molecular Formula: C35H45FN5NaO9S
Molecular Weight: 753.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of danoprevir sodium salt involves multiple steps that typically include the construction of its peptidomimetic backbone, followed by functionalization to enhance its inhibitory properties against the NS3/4A protease. The synthetic pathway generally includes:

  1. Formation of the Core Structure: The synthesis begins with the assembly of a bicyclic core structure that serves as the foundation for further modifications.
  2. Functional Group Introduction: Key functional groups are introduced to improve binding affinity and selectivity towards the target protease.
  3. Salt Formation: The final step involves converting danoprevir into its sodium salt form to enhance solubility and bioavailability, which is critical for oral administration .

Technical details regarding specific reagents and conditions used in each step are often proprietary but typically involve standard organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and crystallization processes.

Molecular Structure Analysis

Danoprevir sodium salt has a complex molecular structure represented by the chemical formula C35H45FN5NaO9SC_{35}H_{45}FN_{5}NaO_{9}S. Its molecular weight is approximately 753.82 g/mol .

Structural Data

Chemical Reactions Analysis

Danoprevir sodium salt undergoes various chemical reactions primarily related to its mechanism of action as an inhibitor of the NS3/4A protease. Key reactions include:

  • Binding to the Protease Active Site: Danoprevir forms non-covalent interactions with specific amino acid residues within the active site of the NS3/4A protease, effectively blocking substrate access.
  • Competitive Inhibition: The compound acts as a competitive inhibitor by mimicking natural substrates, leading to a decrease in viral replication .

The technical details of these interactions can be elucidated through kinetic studies and structural analysis using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Mechanism of Action

Danoprevir sodium salt exerts its antiviral effects through competitive inhibition of the NS3/4A protease enzyme essential for HCV replication. The mechanism involves:

  1. Substrate Mimicry: Danoprevir mimics peptide substrates that are normally cleaved by the NS3/4A protease.
  2. Enzyme Binding: Upon binding to the active site, danoprevir stabilizes a conformation that prevents substrate cleavage.
  3. Inhibition of Viral Replication: This inhibition effectively halts viral replication and propagation within host cells .

Data from studies indicate that danoprevir demonstrates high binding affinity (IC50 values in nanomolar range) for various HCV genotypes, making it a valuable therapeutic agent in managing hepatitis C infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Danoprevir sodium salt typically appears as a white to off-white solid.
  • Solubility: It has limited water solubility (approximately 0.0575 mg/mL), which can impact its formulation for oral administration .

Chemical Properties

  • pKa Values: The strongest acidic pKa is around 3.77, while the strongest basic pKa is -3.5 .
  • LogP Value: The logP value indicates moderate lipophilicity (approximately 2.51), which is favorable for absorption through biological membranes .
  • Polar Surface Area: The polar surface area is approximately 177.72 Ų, influencing its permeability and bioavailability .

These properties underscore danoprevir's potential effectiveness as an orally bioavailable drug while also highlighting challenges in formulation development.

Applications

Danoprevir sodium salt is primarily utilized in scientific research and clinical settings for:

  • Treatment of Hepatitis C Virus Infections: It is used in combination therapies for chronic hepatitis C due to its ability to inhibit viral replication effectively.
  • Research on Viral Protease Inhibitors: Danoprevir serves as a model compound in studies aimed at developing new antiviral agents targeting similar viral proteases.
  • Drug Development Studies: Its pharmacokinetic profile makes it a candidate for further investigation into drug interactions and resistance mechanisms associated with hepatitis C treatments .
Discovery and Development of Danoprevir Sodium Salt

Origins of Danoprevir in HCV Protease Inhibitor Research

Identification of NS3/4A Protease as a Therapeutic Target

The hepatitis C virus (HCV) NS3/4A serine protease emerged as a critical therapeutic target due to its dual role in viral replication and host immune evasion. This enzyme cleaves the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, NS5B) essential for viral replication. Crucially, NS3/4A also cleaves host immune adaptor proteins TRIF and MAVS, disrupting Toll-like receptor 3 (TLR3) and retinoic acid-inducible gene I (RIG-I) signaling pathways. This cleavage suppresses interferon production, enabling viral persistence in hepatocytes [5] [9]. The conservation of the protease's catalytic triad across genotypes and its absence in host cells made it ideal for targeted inhibition. Preclinical validation confirmed that mutation of the NS3 protease active site abolished infectivity in chimpanzee models, solidifying its therapeutic significance [5].

Rational Drug Design and Lead Optimization Strategies

Danoprevir’s discovery employed structure-based drug design (SBDD) leveraging X-ray crystallography of NS3/4A-inhibitor complexes. Initial efforts focused on overcoming challenges posed by the enzyme’s shallow substrate-binding groove. Researchers designed peptidomimetic macrocycles incorporating a P1-P3 macrocyclic core – a strategy pioneered by Boehringer Ingelheim's BILN-2061 (ciluprevir), the first NS3/4A protease inhibitor to demonstrate clinical proof-of-concept. Danoprevir’s optimization centered on:

  • P2 Modifications: Introduction of a lipophilic isoindoline carbamate significantly enhanced binding affinity and cellular permeability compared to earlier scaffolds [4].
  • P1/P1' Optimization: Replacement of the carboxylic acid with a cyclopropyl acyl sulfonamide bioisostere (5.7 in schemes) improved potency against genotype 1 HCV and metabolic stability [1] [4].
  • Specificity Enhancement: Rigorous screening against human serine proteases (e.g., chymotrypsin, elastase) ensured high selectivity (>45,000-fold specificity index), minimizing off-target effects [4] [9].This iterative process yielded danoprevir, exhibiting biochemical potency <65 pM and subgenomic replicon (genotype 1b) EC₅₀ of 1.8 nM [4] [9].

Evolution of Macrocyclic Peptidomimetic Scaffolds

Structural Innovations in P1–P3 Macrocyclic Systems

Danoprevir’s macrocyclic core evolved from BILN-2061 but featured critical structural innovations enhancing potency and resistance profiles:

  • Ring Closure Strategy: A ring-closing metathesis (RCM) reaction formed the 15-membered macrocycle linking the P1 vinylcyclopropane moiety to the P3 group. Process chemistry breakthroughs reduced catalyst loading (from 25% to 0.1%) using advanced ruthenium catalysts (e.g., 5.13) and optimized solvents (toluene), enabling scalable synthesis [1] [4] [8].
  • P3 Group Optimization: Careful selection of the P3 substituent balanced potency with physicochemical properties, improving oral bioavailability.
  • Conformational Rigidity: The macrocycle constrained peptide backbone flexibility, promoting optimal binding to the protease active site and enhancing potency against multiple genotypes [4] [5].

Table 1: Evolution of Key Macrocyclic HCV Protease Inhibitors

InhibitorP1-P3 Macrocyclic CoreKey P2 GroupP1' MoietyNotable Features
BILN-2061 (Ciluprevir)Original 15-membered ringQuinoxalineCarboxylic acidFirst clinical proof-of-concept; cardiotoxicity halted development
Danoprevir (ITMN-191)Optimized 15-membered ringIsoindoline carbamateCyclopropyl acyl sulfonamideEnhanced potency (EC₅₀ 1.8 nM GT1b); improved safety profile
TMC-435 (Simeprevir)Distinct 14-membered ringAryl sulfonamideVinyl cyclopropyl acyl sulfonamideOnce-daily dosing; approved for HCV

Role of Acylsulfonamide Bioisosteres in Potency Enhancement

The cyclopropyl acyl sulfonamide group at P1/P1' (5.7) was a pivotal innovation:

  • Enhanced Binding: The sulfonamide’s tetrahedral geometry mimicked the transition state during peptide bond hydrolysis, forming critical hydrogen bonds with catalytic residues (His57, Asp81) and backbone amides (Gly137, Ser139) in the S1' pocket [4] [8].
  • Acidification Effect: The electron-withdrawing sulfonamide lowered the pKa of the adjacent carboxylic acid, promoting ionization at physiological pH. This enhanced water solubility and strengthened ionic interactions with basic residues (Arg155, Lys136) within the protease active site [4].
  • Metabolic Stability: The sulfonamide linkage resisted enzymatic degradation compared to traditional amide bonds, improving pharmacokinetics and liver exposure. Preclinical studies confirmed high liver-to-plasma ratios predictive of robust antiviral activity in vivo [4] [9].X-ray crystallography confirmed the extensive network of hydrogen bonds and van der Waals contacts formed by the acyl sulfonamide, explaining its contribution to danoprevir’s sub-nanomolar biochemical potency (<65 pM) [4].

Collaborative Development and Patent Landscape

InterMune, Roche, and Ascletis Pharma Contributions

Danoprevir's development was driven by strategic global partnerships:

  • InterMune-Roche Collaboration (2006/2010): InterMune discovered danoprevir (ITMN-191) and conducted initial Phase I studies. In 2006, Roche entered an exclusive worldwide collaboration, paying InterMune $60M upfront and up to $470M in milestones. Roche acquired full global rights in 2010 for $175M, leading subsequent Phase II development in combination with peginterferon/ribavirin and the nucleoside polymerase inhibitor RG7128 (INFORM-1 study) [3] [7] [9].
  • Ascletis Partnership (2013 onwards): Roche licensed greater China rights (Mainland China, Taiwan, Hong Kong, Macau) to Ascletis Pharma. Ascletis funded and led development, regulatory approval (2018), and commercialization under the brand name Ganovo®. This included pivotal trials in Chinese HCV patients, leveraging Ascletis’ regional expertise. In 2018, the partnership expanded to include Roche’s pegylated interferon (Pegasys®) for co-promotion in China, creating a comprehensive HCV portfolio [3] [6].

Table 2: Key Development Milestones for Danoprevir

YearEventKey PlayersSignificance
2006Roche-InterMune Collaboration SignedInterMune, Roche$60M upfront; Roche gains exclusive global license
2010Roche Acquires Full RightsRoche$175M payment to InterMune; Roche assumes global development
2010-2011Phase 1b/2a Clinical Results PublishedRocheDemonstrated 2.2-4.0 log₁₀ viral load reduction in GT1 patients [2] [9]
2013Ascletis In-Licenses Greater China RightsRoche, AscletisAscletis to develop/commercialize in China
2018Ganovo® (Danoprevir) Approved in ChinaAscletisFirst DAA regimen approved for HCV in China
2018Pegasys® Co-Promotion AgreementRoche, AscletisExpanded partnership for comprehensive HBV/HCV treatment in China [6]

Global vs. Regional Intellectual Property Strategies

Patent protection for danoprevir reflected distinct global and regional approaches:

  • Global Core Patents (Roche/InterMune): Key patents covered composition-of-matter (macrocyclic structure), synthesis (RCM process), and specific crystal forms (e.g., US9242917B2 covering crystalline sodium salt hydrates). These provided broad protection across major pharmaceutical markets (US, EU, Japan). Process patents focused on efficient RCM catalysis and isolation of the sodium salt form, critical for manufacturing [8].
  • Regional Strategies (Ascletis in China): Ascletis pursued supplementary protection in China for formulation and specific therapeutic uses. This included patents covering the danoprevir/ritonavir combination and its application in Chinese HCV genotypes (predominantly 1b and 6a). The regional exclusivity agreement with Roche allowed Ascletis to align IP strategy with local regulatory pathways and market needs, expediting Ganovo®'s approval as China’s first domestically developed DAA [3] [6] [8].The licensing model ensured global development resources (Roche) were coupled with regional commercial agility (Ascletis), accelerating patient access while maximizing compound value across diverse markets.

Table 3: Patent Families Protecting Danoprevir

Patent FocusExample NumbersAssigneeKey Claims
Composition of MatterWO2005/073216, ZA2010/04302BInterMune/RocheCore macrocyclic structure with P2 isoindoline and P1 acyl sulfonamide
Synthetic ProcessesWO2008/103541, WO2010/099267RocheEfficient RCM processes; low-catalyst routes; sodium salt formation
Crystalline FormsUS9242917B2, CN103319428BRocheHydrated crystalline sodium salt forms; characterization by PXRD, solid-state NMR
Regional Formulations/UsesCN104707158B, CN105267197BAscletisRitonavir-boosted formulations; methods of treating Chinese HCV populations

Properties

Product Name

Danoprevir sodium salt

IUPAC Name

sodium;cyclopropylsulfonyl-[(4R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide

Molecular Formula

C35H45FN5NaO9S

Molecular Weight

753.8 g/mol

InChI

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/t22?,23?,27?,28?,35-;/m1./s1

InChI Key

GXYYUDQAGCVAGJ-STNBKFOXSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.